![molecular formula C9H6N2O B12865092 4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
4-Methylbenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a methyl group at position 4 and a carbonitrile group at position 2. Its structure combines the electron-deficient oxazole ring with a π-deficient nitrile group, making it a versatile intermediate in medicinal chemistry and materials science.
Preparation Methods
4-Methylbenzo[d]oxazole-2-carbonitrile is a benzoxazole derivative characterized by a methyl group at the 4-position and a cyano group at the 2-position of the oxazole ring fused to a benzene ring. The synthetic challenge lies in the selective formation of the oxazole ring and the introduction of the nitrile functionality.
Preparation Methods
Cyclization of Acetamidophenol Derivatives
A classical approach to benzoxazole derivatives involves the cyclization of acetamidophenol or related intermediates. According to a patented process for 2-methylbenzoxazole (a close structural analog), acetamidophenol is cyclized by heating in the presence of a heat-transfer medium, with simultaneous elimination of water and distillation of the product. This process can be adapted for this compound by using appropriately substituted acetamidophenol precursors.
- Use of a paddle dryer or discotherm dryer to dry, melt, and cyclize the acetamidophenol in one apparatus.
- Cyclization temperature around 160–170 °C.
- Removal of water of reaction and product by distillation under atmospheric and reduced pressure.
- Avoidance of additives like PLURIOL 400E, improving yield and reducing waste.
Step | Description |
---|---|
Starting material | Wet acetamidophenol filtercake |
Drying and melting | In paddle dryer with heat-transfer agent |
Cyclization | Simultaneous with melting, elimination of water |
Distillation | Removal of water and product under reduced pressure |
Yield | Improved from ~72% to 78–80% |
This method is advantageous due to improved yield, elimination of hazardous additives, and integrated drying and cyclization steps, which enhance safety and reduce costs.
Direct Synthesis from Aromatic Acids via [3 + 2] Cycloaddition
A modern, efficient synthetic route involves the direct formation of oxazoles from aromatic carboxylic acids and isocyanides through a [3 + 2] cycloaddition reaction.
- Aromatic acid (e.g., 4-methylbenzoic acid derivative) is activated with DMAP and triflic anhydride derivative (DMAP-Tf) in dichloromethane under nitrogen.
- Isocyanide is added, and the mixture is heated at 40 °C for 30 minutes.
- Workup involves aqueous extraction and purification by silica gel chromatography.
This method allows rapid and scalable synthesis of 4,5-disubstituted oxazoles, including this compound derivatives, with good yields and mild conditions.
Reagents | Conditions | Outcome |
---|---|---|
Aromatic acid + DMAP + DMAP-Tf | 40 °C, 30 min, DCM, N2 atmosphere | Formation of oxazole ring |
Isocyanide | Added after activation | Incorporation of nitrile group |
Purification | Column chromatography | Isolated pure oxazole derivative |
This approach is notable for its operational simplicity, mild conditions, and broad substrate scope.
Copper-Mediated Formation from Acetophenone Derivatives
A copper-mediated oxidative cyclization method has been reported for synthesizing oxazole-4-carbonitriles directly from acetophenone derivatives.
- Reaction of acetophenone with potassium ferricyanide as a cyanide source.
- Copper(II) iodide or copper(II) bromide as catalyst/oxidant.
- Reaction temperature around 130 °C for 12 hours.
- Moderate to good yields (up to ~29% in initial reports, with optimization possible).
- Side products include N,N-dimethyl-2-oxo-2-phenylacetamide.
Parameter | Details |
---|---|
Substrate | Acetophenone derivative |
Cyanide source | Potassium ferricyanide |
Catalyst | CuI2 or CuBr2 |
Solvent | DMF |
Temperature | 130 °C |
Reaction time | 12 h |
Yield | Moderate (29% reported) |
This method offers a one-pot approach to oxazole-4-carbonitriles, including 4-methyl derivatives, with potential for further optimization.
Synthesis Using Appel’s Salt and 2-Aminophenol Derivatives
A versatile method for benzoxazole-2-carbonitriles involves the reaction of 2-aminophenol derivatives with Appel’s salt (a reagent for introducing nitrile functionality).
- 2-Aminophenol derivative dissolved in pyridine.
- Appel’s salt added portion-wise.
- Reaction stirred at controlled temperature.
- Purification by reversed-phase flash chromatography.
- 2-Aminophenol derivative reacted with carbon disulfide and KOH in ethanol-water mixture.
- Reaction conditions varied for optimization.
- Product isolation after completion.
These methods provide access to benzoxazole-2-carbonitriles with good control over substitution patterns and are adaptable to 4-methyl substitution.
Comparative Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
Cyclization of Acetamidophenol | Acetamidophenol (4-methyl substituted) | Paddle dryer, 160–170 °C, no additives | 78–80% | Integrated drying/cyclization, high yield | Requires specialized equipment |
[3 + 2] Cycloaddition from Aromatic Acids | Aromatic acid, isocyanide | DMAP, DMAP-Tf, DCM, 40 °C | Good to excellent | Mild conditions, scalable | Requires isocyanide availability |
Copper-Mediated Oxidative Cyclization | Acetophenone derivative | K3[Fe(CN)6], CuI2, DMF, 130 °C | Moderate (~29%) | One-pot, direct cyanation | Longer reaction time, side products |
Appel’s Salt with 2-Aminophenol | 2-Aminophenol derivative | Appel’s salt, pyridine or CS2/KOH | Good | Versatile, adaptable | Use of toxic reagents (CS2) |
Research Findings and Notes
- The paddle dryer cyclization method improves yield and safety by combining drying and cyclization steps and eliminating the need for additives like PLURIOL 400E.
- The [3 + 2] cycloaddition method is a recent advancement allowing rapid synthesis of substituted oxazoles, including nitrile derivatives, under mild conditions with good functional group tolerance.
- Copper-mediated oxidative cyclization offers a direct route from acetophenones but requires optimization to improve yields and reduce side products.
- Appel’s salt-based methods provide a flexible approach to benzoxazole-2-carbonitriles, with options for different reaction media and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
4-Methylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylthiazole-2-carbonitrile
- Structure : Thiazole ring (sulfur at position 1) substituted with methyl (position 4) and carbonitrile (position 2).
- Molecular Formula : C₅H₄N₂S
- Molecular Weight : 124.16 g/mol .
- Key Differences :
- Electronic Effects : The sulfur atom in thiazole is less electronegative than oxygen in oxazole, leading to a more electron-rich aromatic system. This alters reactivity in electrophilic substitutions.
- Synthetic Routes : Often synthesized via cyclization of thioamides or using coupling agents like HATU, similar to oxazole derivatives .
- Applications : Primarily used as a building block in agrochemicals and pharmaceuticals.
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile
- Structure : Benzo[d]oxazole with benzyloxy (position 5) and carbonitrile (position 2).
- Key Insights :
- Applications : Explored in materials science due to its crystallographic stability .
Benzothiazole Derivatives (e.g., 4-Methylbenzo[d]thiazol-2-amine)
- Structure : Benzothiazole core with methyl (position 4) and amine (position 2).
- Key Comparisons: Biological Activity: Modifications at position 4 (e.g., methyl, methoxy, CN) significantly influence antimicrobial efficacy. Synthetic Yields: Amide derivatives of 4-methylbenzo[d]thiazol-2-amine achieve yields up to 73% using DIPEA and HATU, comparable to oxazole syntheses .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., Methyl) : Stabilize the aromatic ring via hyperconjugation, directing electrophilic substitutions to specific positions. Methyl at position 4 in oxazole/thiazole derivatives reduces ring strain compared to bulkier groups .
- Carbonitrile Group : Enhances intermolecular interactions (e.g., dipole-dipole), affecting solubility and crystallinity.
Spectral Data Comparison
Properties
Molecular Formula |
C9H6N2O |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3 |
InChI Key |
PQJKBHOVEVTZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C#N |
Origin of Product |
United States |
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